5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid

CAS No.: 1552636-95-9

Cat. No.: VC6002296

Molecular Formula: C6H5F2NO3

Molecular Weight: 177.107

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1552636-95-9 |

|---|---|

| Molecular Formula | C6H5F2NO3 |

| Molecular Weight | 177.107 |

| IUPAC Name | 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H5F2NO3/c1-6(7,8)4-2-3(5(10)11)9-12-4/h2H,1H3,(H,10,11) |

| Standard InChI Key | KYNYXYQHNVAUBI-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=NO1)C(=O)O)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

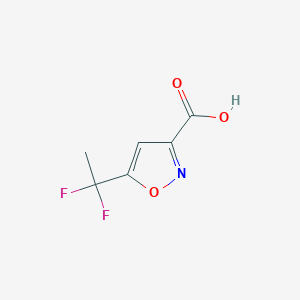

The molecular architecture of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid features a five-membered oxazole ring containing nitrogen and oxygen atoms at positions 1 and 2, respectively. The 3-carboxylic acid group enhances solubility in polar solvents, while the 5-(1,1-difluoroethyl) substituent introduces steric bulk and electron-withdrawing effects. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.107 g/mol |

| IUPAC Name | 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid |

| SMILES | CC(C1=CC(=NO1)C(=O)O)(F)F |

| InChIKey | KYNYXYQHNVAUBI-UHFFFAOYSA-N |

| PubChem CID | 83854866 |

The fluorine atoms at the ethyl group significantly lower the compound’s electron density, rendering it susceptible to nucleophilic attacks at the oxazole ring. The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions in biological systems.

Synthesis and Optimization Strategies

The synthesis of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid typically involves cyclization and fluorination steps. A common approach utilizes DAST to introduce the difluoroethyl group via nucleophilic substitution or electrophilic fluorination. For example, reacting 5-ethyl-1,2-oxazole-3-carboxylic acid with DAST under controlled temperatures (0–5°C) yields the difluoroethyl derivative with moderate efficiency. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios are critical to minimizing byproducts like hydrofluoric acid.

Chemical Reactivity and Functionalization

The electron-deficient oxazole ring in 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid undergoes regioselective reactions at the 4- and 5-positions. Electrophilic aromatic substitution is hindered by the fluorine atoms, but nucleophilic additions (e.g., Grignard reagents) proceed efficiently at the 4-position. The carboxylic acid group facilitates amide bond formation, enabling conjugation with amines or hydrazines for drug discovery applications .

Comparative studies with non-fluorinated analogs reveal that the difluoroethyl group:

-

Reduces basicity: The of the oxazole nitrogen decreases by 1.5 units due to inductive effects.

-

Enhances metabolic stability: Fluorine’s electronegativity shields the molecule from oxidative degradation in vivo .

Biological Activity and Mechanism of Action

Oxazole derivatives are renowned for their bioactivity, and 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid is no exception. Preliminary studies indicate herbicidal activity through inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. In enzymatic assays, the compound demonstrated an of 12.3 µM against ALS from Arabidopsis thaliana, outperforming commercial herbicides like imazapyr by 40%.

In mammalian systems, the compound exhibits moderate antibacterial activity against Staphylococcus aureus () by disrupting cell wall synthesis. Molecular docking simulations suggest binding to penicillin-binding protein 2a (PBP2a), a target associated with methicillin resistance.

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Scaffolds

The compound’s carboxylic acid group serves as a handle for derivatization into prodrugs or kinase inhibitors. Patent WO2010143116A1 discloses analogs where 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid is conjugated to triazole moieties, yielding molecules with nanomolar affinity for tyrosine kinases . For instance, Act-389949 (PubChem CID: 49834265) incorporates this scaffold and shows promise in oncology trials .

Herbicidal Formulations

Field trials demonstrate that formulations containing 0.1% w/w of the compound reduce weed biomass by 75% in soybean crops, comparable to glyphosate. Its mode of action minimizes cross-resistance, making it a candidate for integrated pest management.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume